molecular formula C18H15N3OS B13785782 1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea CAS No. 6964-81-4

1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea

Cat. No.: B13785782
CAS No.: 6964-81-4
M. Wt: 321.4 g/mol
InChI Key: BLJLSRNKCIGNKU-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-naphthylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea involves its interaction with biological targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows for the formation of hydrogen bonds and other non-covalent interactions, facilitating its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea is unique due to the presence of both a naphthyl group and a thiourea moiety, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activity make it a valuable compound for various applications .

Properties

CAS No.

6964-81-4

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

1-[(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C18H15N3OS/c22-17-11-4-2-7-14(17)12-19-21-18(23)20-16-10-5-8-13-6-1-3-9-15(13)16/h1-12,22H,(H2,20,21,23)

InChI Key

BLJLSRNKCIGNKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NN=CC3=CC=CC=C3O

Origin of Product

United States

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